Home > Products > Screening Compounds P18376 > (2E)-3-(1H-1,3-BENZODIAZOL-2-YL)-1-(2-METHOXYPHENYL)PROP-2-EN-1-ONE
(2E)-3-(1H-1,3-BENZODIAZOL-2-YL)-1-(2-METHOXYPHENYL)PROP-2-EN-1-ONE - 1334030-82-8

(2E)-3-(1H-1,3-BENZODIAZOL-2-YL)-1-(2-METHOXYPHENYL)PROP-2-EN-1-ONE

Catalog Number: EVT-3000019
CAS Number: 1334030-82-8
Molecular Formula: C17H14N2O2
Molecular Weight: 278.311
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(2E)-3-(2-Bromo-6-hydroxy-4-methoxyphenyl)-1-(naphthalene-2-yl)prop-2-en-1-one

    Compound Description: This compound is a chalcone derivative synthesized via Claisen-Schmidt condensation and investigated for its anti-inflammatory activity. Studies in Swiss albino rats demonstrated significant reduction in paw edema, improved stair climbing, and enhanced motility compared to control groups [].

(E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one

    Compound Description: This compound represents another novel chalcone derivative synthesized through Claisen-Schmidt condensation. Its design aimed to combine the antifungal pharmacophores of imidazole and chalcones for potential activity against Aspergillus fumigatus, a pathogenic fungus responsible for pulmonary aspergillosis [].

(2E)-3-(3-Bromo-4-methoxyphenyl)-1-(pyridin-2-yl) prop-2-en-1-one

    Compound Description: This chalcone derivative was studied using DFT calculations to elucidate its electronic structure, vibrational frequencies, NMR chemical shifts, and nonlinear optical properties. The theoretical findings showed good agreement with experimental data [, ].

(E)-3-(4-chlorophenyl)-1-(4-methoxyphenyl) prop-2-en-1-one

    Compound Description: Synthesized through an ultrasound-assisted Claisen-Schmidt reaction, this chalcone derivative underwent extensive characterization using spectroscopic techniques (FT-IR, 1H NMR, 13C NMR) and DFT calculations to determine its electronic structure, UV-Vis spectra, and molecular electrostatic potential [].

(E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one

    Compound Description: This compound, designed for potential antifungal activity against Aspergillus fumigatus, was synthesized via Claisen-Schmidt condensation. It incorporates both imidazole and chalcone pharmacophores for enhanced efficacy [].

(E)-3-(1,3-Diphenyl-1H-pyrazol-4-yl)-1-(thiazol-2-yl)prop-2-en-1-one

    Compound Description: This compound represents a heterocycle-containing chalcone whose crystal structure has been reported [].

(2E)-3-(4-Fluorophenyl)-1-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]prop-2-en-1-one

    Compound Description: The crystal structure of this compound, characterized by the presence of a triazole ring and a chalcone residue, has been reported, providing insights into its conformational features and intermolecular interactions [].

(2E)-3-{4-[(1H-1,3-Benzimidazol-2-yl)methoxy]-3-ethoxyphenyl}-1-(4-bromophenyl)prop-2-en-1-one monohydrate

    Compound Description: This benzimidazole-containing chalcone derivative has been characterized through X-ray crystallography, revealing details about its structure, including the presence of a benzimidazole fragment and a water molecule of crystallization [].

(2E)-3-(4-{[4-(4-Hydroxy-3-methoxyphenyl)but-2-en-1-yl]oxy}phenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one

    Compound Description: This compound is a hybrid molecule combining elements of eugenol and a chalcone. It was synthesized with the goal of potentially enhancing biological activity. Characterization was performed using spectroscopic techniques including NMR, IR, and ESI-MS [].

3-(4-(1H-benzo[d]imidazol-1-yl)-4-methoxyphenyl)-1-phenylprop-2-en-1-one

    Compound Description: This compound serves as a ligand in two newly synthesized copper(II) complexes. The complexes were structurally characterized using infrared spectroscopy, elemental analysis, and single-crystal X-ray diffraction, providing insights into the coordination environment around the copper(II) ion [].

(E)-1-(1H-Benzo[d]imidazol-2-yl)-3-(2-ethylcyclopentyl)prop-2-en-1-one

    Compound Description: This compound is an intermediate in the synthesis of 2-((4-(1H-benzo[d]imidazol-2-yl)-6-(2-ethylcyclopentyl) pyrimidin-2-yl)thio)-N-methylacetamide derivatives, investigated for their antimicrobial properties [].

(E)-1-(4-(1H-imidazol-1-yl)phenyl)-3-(1,5a1-dihydropyren-1-yl)prop-2-en-1-one (EIPDP)

    Compound Description: This novel chalcone-based pyrene derivative, EIPDP, was synthesized through a Claisen-Schmidt condensation reaction and studied for its linear and nonlinear optical properties [].

(E)-3-(2-amino-4,6dichloropyrimidin-5-yl)-1-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one

    Compound Description: This highly substituted chalcone was synthesized and evaluated for its analgesic activity in Swiss albino rats. While it showed notable effects, its potency was lower than the standard drug diclofenac sodium [].

(Z)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxy-3-(4-methoxyphenyl)prop-2-en-1-one

    Compound Description: The crystal structure of this compound, which features a pyrazole ring and a hydroxy group, has been elucidated, offering insights into its molecular conformation and arrangement within the crystal lattice [].

(2E)-3-(4-(1H-Benzimidazol-2-ylmethoxy)-3-methoxyphenyl)-1-(4,4''-difluoro-5'-methoxy-1,1':3',1''-terphenyl-4'-yl)prop-2-en- 1-one

    Compound Description: This novel terphenyl chalcone, incorporating a benzimidazole moiety, was synthesized via a base-catalyzed Claisen-Schmidt condensation reaction. The structure of this compound was determined through various spectroscopic techniques like IR, NMR, and mass spectrometry [].

(E)-3-(4-methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one

    Compound Description: This chalcone derivative, prepared through a Knoevenagel condensation reaction, was analyzed using X-ray diffraction to determine its crystal structure. The study provided insights into the molecular geometry and intermolecular interactions present within the crystal lattice [].

(E)-3-(9-Anthryl)-1-(4-fluorophenyl)-2-(4-nitro-1H-imidazol-1-yl)prop-2-en-1-one

    Compound Description: The crystal structure of this compound, containing an anthryl, fluorophenyl, and nitroimidazolyl group, has been determined. The study revealed the spatial arrangement of these groups and the influence of their interactions on the molecular conformation [].

(2E)-1-(4-Bromophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one

    Compound Description: The crystal structure of this compound, characterized by a pyrazole ring linked to a chalcone moiety, has been determined. The study provided details about the compound's molecular conformation and the intermolecular interactions contributing to its crystal packing [].

(E)-1-(4-(Bis(4-methoxyphenyl)methyl)piperazin-1-yl)-3-(4-acetoxy-3-methoxyphenyl)prop-2-en-1-one

    Compound Description: This cinnamide derivative, synthesized via a condensation reaction, has been investigated for its anti-ischemic activity. Both in vitro and in vivo studies highlighted its efficacy in protecting against glutamate-induced neurotoxicity and prolonging survival time in mice models of acute cerebral ischemia [].

2E,2'E-3,3'-(1,4-Phenylene)bis(1-(2,5-dimethylfuran-3-yl)prop-2-en-1-one

    Compound Description: This bis-chalcone was synthesized by reacting 3-acetyl-2,5-dimethylfuran with terephthalaldehyde in the presence of NaOH [, ].

(E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(4-methoxyphenyl) prop-2-en-1-one (BDMFP)

    Compound Description: This chalcone derivative, BDMFP, has been synthesized and studied for its electronic, photophysical, and charge transfer properties using DFT calculations [].

N,N’-bis(3-(4-methoxyphenyl)-1-(thiophen-2-yl)allylidene)-6-phenyl-1,3,5-triazine-2,4-diamine

    Compound Description: This Schiff base was synthesized by condensation of 2,4-diamino-6-phenyl-1,3,5-triazine with a chalcone derivative. It was investigated for nonlinear optical (NLO) behavior and its metal complexes were synthesized and studied for antimicrobial activity [].

(2E)-1-(4'-bromobiphenyl-4-yl)-3-(2-methoxyphenyl) prop-2-en-1-one (BDCP)

    Compound Description: This chalcone derivative, BDCP, was synthesized and characterized using various spectroscopic techniques and powder X-ray diffraction. Optical studies using the second harmonic generation (SHG) method revealed that the crystal exhibited good SHG properties [].

(2E)-1-(2,4-Dichlorophenyl)-3-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one

    Compound Description: The crystal structure of this compound, featuring a pyrazole ring connected to a chalcone moiety, has been determined, offering insights into its three-dimensional structure and molecular packing [].

(E)-1-(2,4-Dichlorophenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one

    Compound Description: This compound, featuring a pyrazole ring linked to a chalcone unit, has been structurally characterized. The study revealed details about its molecular conformation, including the trans configuration across the acyclic C=C bond [].

(E)-1-(2,4-Dichlorophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one

    Compound Description: This compound features a pyrazole ring connected to a chalcone moiety. Its crystal structure reveals details about its molecular conformation, including the trans configuration around the C=C bond and the presence of intermolecular hydrogen bonds [].

2-(4-Methoxyphenyl)-4,5-diphenyl-1-(prop-2-en-1-yl)-1H-imidazole

    Compound Description: This compound, incorporating an imidazole ring and a prop-2-en-1-yl group, exists in two different conformations in its crystal structure. The structure is stabilized by C—H⋯π interactions [].

2-(5-(4-(1H-Benzo[d][1,2,3]triazol-1-yl)phenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenols

    Compound Description: This class of compounds was synthesized from chalcone precursors and evaluated for antimicrobial activity. Some exhibited significant activity against both Gram-positive and Gram-negative bacteria [].

(E)‐substituted phenyl acryloylphenyl‐4‐methyl‐1‐oxophthalazine‐1,3,4‐oxadiazolylthioacetamides

    Compound Description: This series of chalcone analogs containing 1,3,4-oxadiazole linkers were designed, synthesized, and evaluated for antibacterial activity against Gram-positive and Gram-negative bacteria and fungi [].

(E)-1-(1H-Benzo[d]imidazol-2-yl)-3-(dimethylamino)prop-2-en-1-one

    Compound Description: This β-enaminone derivative, containing a benzimidazole moiety, was synthesized and characterized using various spectroscopic techniques and X-ray crystallography. This study provided comprehensive insights into its molecular structure, conformation, and intermolecular interactions [].

2-(arylidene)-1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-diones

    Compound Description: This series of compounds was designed, synthesized, and evaluated for their antitumor activity. One compound in this series, 1-(4-chlorophenyl)-4,4,4-trifluoro-2-(2-(4-methoxyphenyl)hydrazono)butane-1,3-dione, showed significant potential with broad-spectrum antitumor activity, exceeding the efficacy of 5-FU [].

(2E)-3-(4-{[1-(3-chloro-4-fluorophenyl)-1H-1, 2, 3-triazol-4-yl]methoxy}-3-methoxyphenyl-1-(2-hydroxy-4,6-dimethoxyphenyl)prop-2-en-1-one

    Compound Description: This compound represents a novel chalcone-flavone hybrid incorporating a 1,2,3-triazole linker. In silico molecular docking studies highlighted its potential as an inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase, a key enzyme in the malaria parasite's lifecycle [].

(E)-1-(2-Hydroxyphenyl)-3-(tetrazolo[1,5-a]quinolin-4-yl)prop-2-en-1-one

    Compound Description: This compound, containing a tetrazole ring, a quinoline moiety, and a chalcone scaffold, was synthesized and characterized as part of a study focusing on the development of novel antimicrobial agents [].

E-3-(N,N-Dimethylamino)-1-(3-methylthiazolo[3,2-a]benzimidazol-2-yl)prop-2-en-1-one

    Compound Description: This compound, incorporating both a benzimidazole and a thiazole ring, serves as a versatile synthon for constructing diverse heterocyclic systems, including pyrazolo[1,5-a]pyrimidines, 1,2,4-triazolo[1,5-a]pyrimidines, pyrido[2,3-d]pyrimidines, pyrazolo[5,1-c]-1,2,4-triazines, and 1,2,4-triazolo[5,1-c]-1,2,4-triazines [].

Spiropyrrolidine Scaffold Tethered Benzo[b]Thiophene Analogue

    Compound Description: This compound, containing a spiropyrrolidine scaffold linked to a benzo[b]thiophene moiety, was synthesized and evaluated for its cholinesterase inhibitory activity. While it showed moderate activity, its potency was lower than that of the standard drug galantamine [].

(E)-1- (4-aminophenyl)-3-(furan-2yl) prop-2-en-1-one

    Compound Description: This compound is an intermediate in the synthesis of new pyrazoline derivatives. It was synthesized from the reaction between p-NH2-aminoacetophenone and heterocyclic aldehydes [].

N-arylsulfonylpyridones

    Compound Description: N-arylsulfonylpyridones were synthesized and evaluated for their antimicrobial activity and ability to inhibit the DHPS enzyme. Many of these compounds showed promising activity against S. aureus, with some showing superior activity to ampicillin and sulfadiazine [].

(E)-3-(4-hydroxy-3-methoxyphenyl)-1-(5-hydroxy-6-((3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-1H-indol-1-yl)prop-2-en-1-one (oleraindole E)

    Compound Description: Oleraindole E, a novel amide alkaloid, was isolated from Portulaca oleracea L. and evaluated for anti-inflammatory activity. This compound demonstrated significant anti-inflammatory effects in LPS-stimulated RAW264.7 cells [].

Properties

CAS Number

1334030-82-8

Product Name

(2E)-3-(1H-1,3-BENZODIAZOL-2-YL)-1-(2-METHOXYPHENYL)PROP-2-EN-1-ONE

IUPAC Name

(E)-3-(1H-benzimidazol-2-yl)-1-(2-methoxyphenyl)prop-2-en-1-one

Molecular Formula

C17H14N2O2

Molecular Weight

278.311

InChI

InChI=1S/C17H14N2O2/c1-21-16-9-5-2-6-12(16)15(20)10-11-17-18-13-7-3-4-8-14(13)19-17/h2-11H,1H3,(H,18,19)/b11-10+

InChI Key

KBNIXMOBGVWVIG-ZHACJKMWSA-N

SMILES

COC1=CC=CC=C1C(=O)C=CC2=NC3=CC=CC=C3N2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.